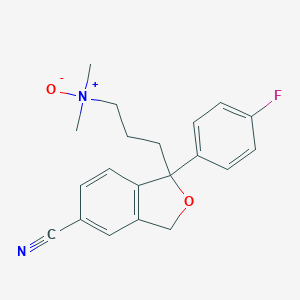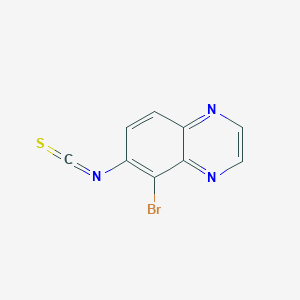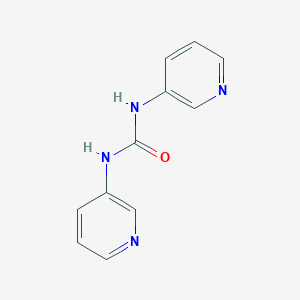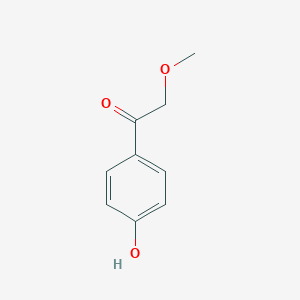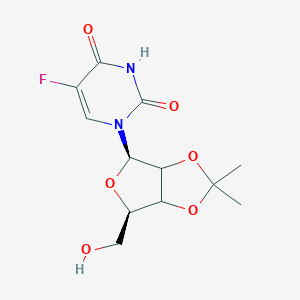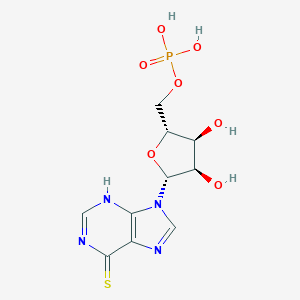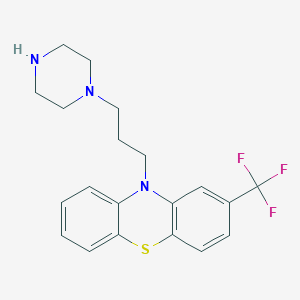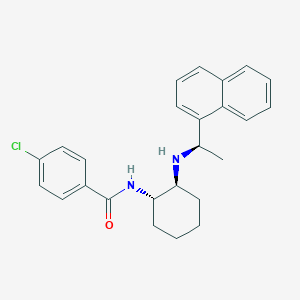![molecular formula C6H9N3O B026300 3-[2-cyanoethyl(hydroxy)amino]propanenitrile CAS No. 108203-25-4](/img/structure/B26300.png)
3-[2-cyanoethyl(hydroxy)amino]propanenitrile
描述
3,3’-(Hydroxyimino)bispropanenitrile is an organic compound with the molecular formula C6H9N3O It is known for its unique structure, which includes two nitrile groups and a hydroxyimino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyimino)bispropanenitrile typically involves the reaction of hydroxylamine hydrochloride with malononitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the hydroxyimino group. The reaction mixture is usually heated to a temperature of around 50-60°C to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 3,3’-(Hydroxyimino)bispropanenitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
化学反应分析
Types of Reactions
3,3’-(Hydroxyimino)bispropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the hydroxyimino group under mild conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Primary amines.
Substitution: Substituted hydroxyimino derivatives.
科学研究应用
3,3’-(Hydroxyimino)bispropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3’-(Hydroxyimino)bispropanenitrile involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile groups can also participate in interactions with biological molecules, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
3,3’-(Hydroxyimino)dipropanenitrile: Similar structure but with different reactivity.
Hydroxyimino derivatives of hollongdione: Structurally related but with different biological activities.
Uniqueness
3,3’-(Hydroxyimino)bispropanenitrile is unique due to its combination of hydroxyimino and nitrile groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
108203-25-4 |
|---|---|
分子式 |
C6H9N3O |
分子量 |
139.16 g/mol |
IUPAC 名称 |
3-[2-cyanoethyl(hydroxy)amino]propanenitrile |
InChI |
InChI=1S/C6H9N3O/c7-3-1-5-9(10)6-2-4-8/h10H,1-2,5-6H2 |
InChI 键 |
ZTOQSCPKMKRDJF-UHFFFAOYSA-N |
SMILES |
C(CN(CCC#N)O)C#N |
规范 SMILES |
C(CN(CCC#N)O)C#N |
同义词 |
HO-IDPN N-hydroxy-3,3'-iminodipropionitrile N-hydroxy-IDPN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
